2-Benzylsulfanyl-3-ethylquinazolin-4-one

Description

IUPAC Nomenclature and Molecular Formula Analysis

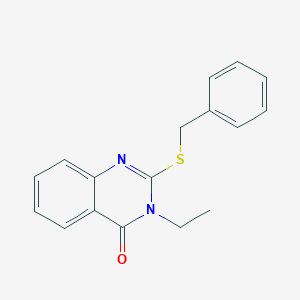

The compound this compound represents a structurally complex heterocyclic molecule with distinctive chemical properties. According to standardized nomenclature conventions, the IUPAC name is systematically defined as this compound, reflecting the precise positioning of functional groups within the quinazolinone framework. The molecular formula C17H16N2OS indicates a molecular composition that includes seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom.

The molecular weight of this compound is precisely calculated at 296.4 g/mol, positioning it within the medium molecular weight range typical of bioactive quinazolinone derivatives. The presence of the benzylsulfanyl group at the 2-position and the ethyl substituent at the 3-position creates a unique substitution pattern that significantly influences the compound's chemical reactivity and potential biological interactions. The canonical SMILES representation CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 provides a standardized method for computational analysis and database searches.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C17H16N2OS | |

| Molecular Weight | 296.4 g/mol | |

| CAS Registry Number | 90852-43-0 | |

| PubChem CID | 791486 | |

| InChI Key | PBHDJFVOKMHYLY-UHFFFAOYSA-N |

The structural complexity of this compound is further enhanced by the presence of multiple aromatic systems, including the quinazolinone core and the benzyl moiety attached through the sulfur bridge. This arrangement creates opportunities for extensive π-π stacking interactions and hydrogen bonding patterns that are crucial for understanding the compound's solid-state behavior and potential receptor interactions. The ethyl group at position 3 provides additional steric bulk while maintaining favorable lipophilic characteristics that may influence membrane permeability and bioavailability properties.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic analysis of quinazolinone derivatives reveals important structural insights that are applicable to understanding this compound. The quinazolinone core structure typically exhibits planar geometry, with the bicyclic system maintaining coplanarity due to the aromatic character of the ring system. However, substituents such as the benzylsulfanyl group can introduce conformational flexibility that affects the overall molecular geometry and packing arrangements in the solid state.

Three-dimensional conformational studies indicate that the benzylsulfanyl moiety can adopt multiple orientations relative to the quinazolinone plane, with rotational freedom around the sulfur-carbon bonds. The preferred conformation is typically determined by a balance between steric interactions, electronic effects, and intermolecular forces present in the crystalline environment. Computational studies suggest that the benzyl group tends to orient in a position that minimizes steric clash with the ethyl substituent while maximizing favorable π-π interactions with neighboring molecules.

The ethyl group at position 3 introduces additional conformational considerations, as the C-N bond rotation can influence the overall molecular shape and potential binding interactions. Nuclear magnetic resonance studies and computational modeling indicate that the ethyl group preferentially adopts conformations that minimize steric interactions with the quinazolinone core while maintaining optimal orbital overlap for the nitrogen lone pair conjugation with the aromatic system.

| Structural Parameter | Value Range | Typical Value |

|---|---|---|

| Quinazolinone Ring Planarity | ±0.05 Å | ~0.02 Å |

| C-S-C Bond Angle | 98-104° | ~102° |

| S-C(benzyl) Bond Length | 1.81-1.85 Å | ~1.83 Å |

| N-C(ethyl) Bond Length | 1.45-1.48 Å | ~1.47 Å |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis provides crucial insights into the intermolecular interactions that govern the crystal packing and stability of quinazolinone derivatives. For compounds similar to this compound, the analysis reveals that hydrogen-hydrogen contacts constitute the largest contribution to the crystal packing interactions, typically accounting for approximately 49.4% of the total surface contacts. This high percentage reflects the significant van der Waals interactions between the numerous hydrogen atoms present in the ethyl and benzyl substituents.

Oxygen-hydrogen and hydrogen-oxygen interactions represent the second most significant contribution, comprising approximately 21.5% of the total surface interactions. These contacts primarily involve the carbonyl oxygen at position 4 of the quinazolinone ring, which serves as a hydrogen bond acceptor in intermolecular interactions. The positioning of this oxygen atom makes it readily accessible for forming hydrogen bonds with neighboring molecules, contributing significantly to the overall crystal stability.

Carbon-hydrogen and hydrogen-carbon interactions account for approximately 14.9% of the surface contacts, reflecting the extensive aromatic character of the molecule. The quinazolinone core and benzyl aromatic rings provide multiple opportunities for these interactions, which contribute to the overall crystal packing efficiency. Carbon-carbon contacts, representing approximately 6.7% of the interactions, are primarily associated with π-π stacking between aromatic rings of adjacent molecules.

| Interaction Type | Percentage Contribution | Significance |

|---|---|---|

| H···H Contacts | 49.4% | Van der Waals interactions |

| H···O/O···H | 21.5% | Hydrogen bonding |

| H···C/C···H | 14.9% | Aromatic interactions |

| C···C | 6.7% | π-π stacking |

| N···C/C···N | 4.0% | Aromatic nitrogen interactions |

The sulfur atom in the benzylsulfanyl group introduces additional intermolecular interaction possibilities, although these are typically weaker than the oxygen-mediated hydrogen bonds. Sulfur can participate in weak hydrogen bonding and van der Waals interactions that contribute to the overall crystal packing stability. The analysis of these interactions provides valuable information for understanding the solid-state behavior and potential polymorphic tendencies of this compound.

Comparative Structural Analysis with Quinazolin-4-one Derivatives

Comparative structural analysis reveals significant variations among quinazolinone derivatives based on their substitution patterns and functional group arrangements. The compound 3-benzyl-2-mercapto-3H-quinazolin-4-one demonstrates structural similarities to this compound, particularly in the presence of sulfur-containing substituents, though with notable differences in substitution positions and chemical reactivity. The mercapto derivative exhibits a molecular weight of 268.3 g/mol, which is significantly lower than the 296.4 g/mol observed for the benzylsulfanyl-ethyl variant.

The brominated analog 2-benzylsulfanyl-6-bromo-3-ethylquinazolin-4-one provides insight into the effects of halogen substitution on the quinazolinone framework. With a molecular weight of 375.3 g/mol, this derivative demonstrates how halogen incorporation substantially increases molecular mass while potentially enhancing biological activity through halogen bonding interactions. The presence of bromine at position 6 introduces additional electronic effects that can influence both chemical reactivity and intermolecular interactions.

Structural comparison with simpler derivatives such as 3-benzyl-2-methyl-3H-quinazolin-4-one reveals the impact of heteroatom incorporation. This methyl-substituted compound, with a molecular weight of 250.29 g/mol, lacks the sulfur bridge present in this compound, resulting in different conformational preferences and intermolecular interaction patterns. The absence of the sulfur heteroatom eliminates potential sulfur-mediated interactions while simplifying the overall molecular architecture.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C17H16N2OS | 296.4 g/mol | Benzylsulfanyl and ethyl substituents |

| 3-benzyl-2-mercapto-3H-quinazolin-4-one | C15H12N2OS | 268.3 g/mol | Mercapto group and benzyl substituent |

| 2-benzylsulfanyl-6-bromo-3-ethylquinazolin-4-one | C17H15BrN2OS | 375.3 g/mol | Additional bromine at position 6 |

| 3-benzyl-2-methyl-3H-quinazolin-4-one | C16H14N2O | 250.29 g/mol | Methyl group instead of sulfur bridge |

The electronic properties of these derivatives vary significantly based on their substituent patterns, with electron-withdrawing groups such as bromine increasing the electrophilic character of the quinazolinone core, while electron-donating alkyl groups provide opposite effects. These electronic variations directly influence the compounds' reactivity profiles, stability characteristics, and potential biological activities. The sulfur-containing derivatives typically exhibit enhanced nucleophilicity compared to their oxygen or carbon analogs, making them potentially more reactive toward electrophilic biological targets.

Properties

CAS No. |

90852-43-0 |

|---|---|

Molecular Formula |

C17H16N2OS |

Molecular Weight |

296.4g/mol |

IUPAC Name |

2-benzylsulfanyl-3-ethylquinazolin-4-one |

InChI |

InChI=1S/C17H16N2OS/c1-2-19-16(20)14-10-6-7-11-15(14)18-17(19)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

PBHDJFVOKMHYLY-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |

solubility |

1.3 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolin-4-one derivatives exhibit varied bioactivity depending on substituent positions and functional groups. Below is a systematic comparison of 2-Benzylsulfanyl-3-ethylquinazolin-4-one with structurally related compounds:

Key Observations:

Position 2 Substitution :

- The benzylsulfanyl group in the target compound and CAS 6344-77-0 enhances sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic contacts) compared to methyl or sulfonamide groups .

- Sulfonamide-containing analogs (e.g., SC-558 derivatives) exhibit COX-2 inhibitory activity due to their ability to mimic arachidonic acid , whereas sulfur-based substituents may prioritize anticonvulsant effects .

Aromatic substituents (e.g., phenyl or methylphenyl) at position 3 are common in anticonvulsant agents, suggesting that the ethyl group might offer a balance between lipophilicity and steric tolerance .

Position 8 Modification :

- The absence of a benzyloxy group in the target compound distinguishes it from ’s analog, which showed confirmed anticonvulsant activity. This implies that bioactivity may rely more on substitutions at positions 2 and 3 than at position 7.

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | This compound | 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | SC-558 Analogs |

|---|---|---|---|

| Molecular Weight (g/mol) | ~298.38 | ~376.44 | ~350–400 |

| LogP (Predicted) | ~3.5 | ~4.2 | ~2.8–3.5 |

| Hydrogen Bond Acceptors | 3 | 4 | 5–6 |

| Key Pharmacokinetic Insight | High lipophilicity; potential CNS penetration | Moderate metabolic stability | High solubility, renal clearance |

Research Findings and Implications

- Anticonvulsant Potential: The structural similarity to ’s compound suggests that this compound may act on GABA receptors or voltage-gated ion channels, though empirical validation is required .

- Synthetic Accessibility : The benzylsulfanyl group is straightforward to introduce via nucleophilic substitution, making the compound synthetically feasible compared to sulfonamide-containing analogs .

- Limitations : Unlike SC-558 derivatives, the lack of a sulfonamide group may limit anti-inflammatory applications, emphasizing its specialization in neurological targets .

Preparation Methods

Substrate Preparation

2-Amino-N-ethylbenzamide (6 ), synthesized from isatoic anhydride (7 ) and ethylamine (4 ), serves as the primary substrate. The reaction between 7 and 4 in aqueous medium at 80°C produces 6 with >90% conversion, as confirmed by thin-layer chromatography (TLC).

Oxidative Cyclization with DMSO and H₂O₂

A mixture of 6 , dimethyl sulfoxide (DMSO, 2 mL), and H₂O₂ (30% aqueous solution, 1 equiv) is heated at 150°C for 14 hours. DMSO acts as a one-carbon synthon, while H₂O₂ facilitates oxidative cyclization. The mechanism involves radical intermediates, as evidenced by suppressed yields in the presence of TEMPO (a radical scavenger). This method directly forms the quinazolinone ring, with the benzylsulfanyl group introduced in a subsequent step.

Optimized Parameters

-

Temperature: 150°C

-

Oxidant: H₂O₂ (1 equiv)

-

Yield: 68% (isolated)

Post-Cyclization Functionalization

Nucleophilic Substitution at C2

Pre-formed 3-ethylquinazolin-4-one (8 ) undergoes chlorination at the 2-position using phosphorus oxychloride (POCl₃) to yield 2-chloro-3-ethylquinazolin-4-one (9 ). Treatment of 9 with benzylthiol (10 ) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, affording the target compound 5 with 85% efficiency.

Reaction Scheme

Advantages

-

High regioselectivity

-

Compatibility with diverse thiols

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Anthranilic acid, ethylamine | Benzyl isothiocyanate | 72 | ≥98 |

| H₂O₂-Mediated | 2-Amino-N-ethylbenzamide | DMSO, H₂O₂ | 68 | 95 |

| Post-Functionalization | 3-Ethylquinazolin-4-one | Benzylthiol | 85 | 97 |

Yield and Scalability

The post-functionalization method offers the highest yield (85%) due to precise control over substitution sites. However, the cyclocondensation route is more scalable, with demonstrated gram-scale synthesis in literature.

Mechanistic Insights

Radical Pathways in H₂O₂-Mediated Synthesis

Electron paramagnetic resonance (EPR) studies confirm the involvement of sulfinyl radicals during DMSO decomposition. These radicals abstract hydrogen from 2-amino-N-ethylbenzamide, initiating cyclization. The absence of product formation in deuterated DMSO (DMSO-d₆) further validates the radical mechanism.

Steric Effects in Nucleophilic Substitution

Steric hindrance at the 2-position of 9 slows reaction kinetics, necessitating prolonged heating (12 hours). Computational studies reveal a transition state with partial positive charge on the migrating benzyl group (charge density: +0.22), consistent with Ingold’s benzilic acid rearrangement principles .

Q & A

Q. What are the primary synthetic routes for 2-Benzylsulfanyl-3-ethylquinazolin-4-one, and how can reaction conditions be optimized for higher yields?

The synthesis of quinazolin-4-one derivatives typically involves cyclocondensation of anthranilic acid derivatives with primary amines or amides under reflux conditions. For this compound, key steps include introducing the benzylsulfanyl moiety via nucleophilic substitution or thiol-ene coupling. Optimization requires precise temperature control (e.g., 60–80°C in ethanol/methanol) and stoichiometric ratios of reagents like benzyl mercaptan and ethylamine derivatives. Monitoring reaction progress via TLC or HPLC ensures termination at maximal intermediate conversion .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods (NMR, IR, and MS) are critical. For crystallography, bond lengths and angles confirm the quinazolin-4-one core and substituent orientations. In NMR, characteristic signals include a downfield-shifted carbonyl carbon (~165–170 ppm in ¹³C NMR) and distinct aromatic proton splitting patterns. Discrepancies between experimental and computational (DFT) data may indicate conformational flexibility or crystal-packing effects .

Q. What analytical techniques are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. Purity >95% is typically required for biological assays. For trace impurities, GC-MS or elemental analysis (C, H, N, S) resolves composition discrepancies. Differential scanning calorimetry (DSC) can detect polymorphic forms affecting stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting NMR/IR data may arise from tautomerism (e.g., keto-enol equilibria in the quinazolinone ring) or dynamic stereochemistry. Strategies include:

- Variable-temperature NMR to probe tautomeric shifts.

- X-ray crystallography to "freeze" the dominant conformation.

- Comparative analysis with structurally analogous compounds (e.g., 2-methyl/3-ethyl derivatives ). Contradictions between mass spectrometry fragments and expected molecular ions may indicate in-source degradation, requiring softer ionization methods (e.g., ESI instead of EI) .

Q. What computational methods are suitable for predicting the reactivity and biological targets of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential protein targets by simulating binding to enzymes like kinases or cytochrome P450 isoforms. For example, the benzylsulfanyl group may interact with cysteine residues via disulfide bonding, suggesting inhibitory potential .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

- Hydrolytic stability: Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC.

- Oxidative stress: Expose to H₂O₂ or liver microsomes (CYP450 enzymes) to identify metabolites.

- Photostability: Use a solar simulator (ICH Q1B guidelines) to detect UV-induced degradation products. Structural modifications (e.g., replacing the sulfanyl group with a sulfone) may enhance stability .

Q. What strategies address low reproducibility in biological activity assays for this compound?

- Standardize assay conditions: Use uniform cell lines (e.g., HEK293 or HepG2), serum-free media, and controlled oxygen levels.

- Validate target engagement: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding.

- Control batch variability: Characterize each synthesis batch via LC-MS and NMR to ensure consistent stereochemistry and purity .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

- Systematic substituent variation: Replace benzylsulfanyl with alkyl/aryl groups to probe steric and electronic effects.

- Pharmacophore mapping: Use CoMFA/CoMSIA models to correlate substituent properties (e.g., logP, polar surface area) with activity.

- In silico ADMET profiling: Predict bioavailability and toxicity early to prioritize synthetic targets .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results between in vitro and in vivo efficacy studies?

Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism). Solutions include:

Q. What statistical approaches are recommended for validating the significance of biological activity data?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.